molecular formula C30H62I2N2 B14650535 1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide CAS No. 53333-75-8

1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide

Cat. No.: B14650535
CAS No.: 53333-75-8
M. Wt: 704.6 g/mol
InChI Key: OUQUNUYHBCSWPH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide typically involves the exhaustive alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: The compound can form complexes with various metal ions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and thiolates.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound can be used in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.

    Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids.

    Pathways Involved: It can modulate ion channels and transporters, affecting cellular processes such as signal transduction and membrane potential.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the dodecyl groups and has different properties.

    Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.

    Triethylenediamine: Another related compound with similar nucleophilic properties.

Uniqueness

1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is unique due to its long alkyl chains, which enhance its hydrophobic interactions and make it particularly useful in applications involving lipid bilayers and hydrophobic environments.

Properties

CAS No.

53333-75-8

Molecular Formula

C30H62I2N2

Molecular Weight

704.6 g/mol

IUPAC Name

1,4-didodecyl-1,4-diazoniabicyclo[2.2.2]octane;diiodide

InChI

InChI=1S/C30H62N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-28-32(29-26-31,30-27-31)24-22-20-18-16-14-12-10-8-6-4-2;;/h3-30H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

OUQUNUYHBCSWPH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCCCC.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.